Cas no 993-52-2 (Digermane,1,1,1,2,2,2-hexamethyl-)

1,1,1,2,2,2-Hexamethyl-digermane is an organogermanium compound characterized by its two germanium atoms bonded to six methyl groups. This highly symmetrical structure imparts stability and low reactivity under standard conditions, making it suitable for applications in semiconductor manufacturing and chemical vapor deposition (CVD) processes. Its volatile nature and clean decomposition profile enable precise germanium thin-film deposition, essential for advanced electronic and optoelectronic devices. The compound’s purity and controlled thermal properties contribute to uniform film formation with minimal impurities. Additionally, its well-defined molecular structure allows for predictable reactivity in synthetic chemistry, facilitating its use as a precursor in organometallic and materials science research.
Digermane,1,1,1,2,2,2-hexamethyl- structure
993-52-2 structure
商品名:Digermane,1,1,1,2,2,2-hexamethyl-
CAS番号:993-52-2
MF:2[C3H9Ge]
メガワット:235.48712
CID:810727
PubChem ID:24868349

Digermane,1,1,1,2,2,2-hexamethyl- 化学的及び物理的性質

名前と識別子

    • Digermane,1,1,1,2,2,2-hexamethyl-
    • HEXAMETHYLDIGERMANE
    • HEXAMETHYLDIGERMANIUM TECH.
    • Hexamethyldigermanium(IV)
    • trimethylgermanium
    • (methyl)3GeGe(methyl)3
    • Digermane,hexamethyl
    • HEXAMETHYL DIGERANIUM(IV)
    • Hexamethyl-digerman
    • Hexamethyl-digermanium
    • HEXAMETHYLDIGERMANIUM
    • NSC 294221
    • DTXSID20912792
    • 993-52-2
    • HLEHOFVKHRHBQI-UHFFFAOYSA-N
    • 1,1,1,2,2,2-Hexamethyldigermane
    • NSC-294221
    • NSC294221
    • Hexamethyldigermanium(IV), technical grade
    • Digermane, hexamethyl-
    • 1,1,1,2,2,2-Hexamethyldigermane #
    • DTXCID501341806
    • MDL: MFCD00047989
    • インチ: InChI=1S/C6H18Ge2/c1-7(2,3)8(4,5)6/h1-6H3
    • InChIKey: HLEHOFVKHRHBQI-UHFFFAOYSA-N
    • ほほえんだ: C[Ge](C)(C)[Ge](C)(C)C

計算された属性

  • せいみつぶんしりょう: 237.98300
  • どういたいしつりょう: 237.9832061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 22
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.175 g/mL at 25 °C(lit.)
  • ゆうかいてん: −40 °C (lit.)
  • ふってん: 137-138 °C(lit.)
  • フラッシュポイント: 華氏温度:57.2°f
    摂氏度:14°c
  • 屈折率: n20/D 1.456(lit.)
  • ようかいど: Insuluble (4.9E-5 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.74120
  • ようかいせい: 未確定

Digermane,1,1,1,2,2,2-hexamethyl- セキュリティ情報

  • 記号: GHS02 GHS07
  • シグナルワード:Danger
  • 危害声明: H225-H302-H312-H332
  • 警告文: P210-P280
  • 危険物輸送番号:UN 1993 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 11-20/21/22
  • セキュリティの説明: S16; S36
  • 危険物標識: F Xn
  • リスク用語:R11; R20/21/22
  • TSCA:No

Digermane,1,1,1,2,2,2-hexamethyl- 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Digermane,1,1,1,2,2,2-hexamethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB106492-500 mg
Hexamethyldigermane; .
993-52-2
500MG
€39.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
447609-1G
Digermane,1,1,1,2,2,2-hexamethyl-
993-52-2
1g
¥989.82 2023-12-06
SHENG KE LU SI SHENG WU JI SHU
sc-235303-1 g
Hexamethyldigermanium(IV),
993-52-2
1g
¥451.00 2023-07-10
eNovation Chemicals LLC
D769872-1g
HEXAMETHYLDIGERMANE
993-52-2 95%
1g
$240 2022-10-23
SHENG KE LU SI SHENG WU JI SHU
sc-235303-1g
Hexamethyldigermanium(IV),
993-52-2
1g
¥451.00 2023-09-05

Digermane,1,1,1,2,2,2-hexamethyl- 関連文献

Digermane,1,1,1,2,2,2-hexamethyl-に関する追加情報

Introduction to Digermane,1,1,1,2,2,2-hexamethyl- (CAS No. 993-52-2)

Digermane,1,1,1,2,2,2-hexamethyl- (CAS No. 993-52-2) is a fascinating compound that has garnered significant attention in the field of organogermanium chemistry. This organometallic compound belongs to the family of germanses, which are characterized by the presence of germanium-carbon bonds. The molecular structure of this compound features a central germanium atom bonded to six methyl groups and two hydrogen atoms, making it a highly symmetrical and stable molecule. The CAS number 993-52-2 serves as a unique identifier for this substance, ensuring precise chemical classification and communication within the scientific community.

The synthesis of Digermane,1,1,1,2,2,2-hexamethyl- involves sophisticated organic synthesis techniques that require careful control of reaction conditions. The process typically begins with the reaction of germanium tetrachloride with sodium hydride in anhydrous tetrahydrofuran (THF) under inert conditions. This step generates germyl anions, which are then alkylated using methyl iodide or other suitable alkylating agents. The final product is isolated through fractional distillation or crystallization methods, yielding a high-purity sample of Digermane,1,1,1,2,2,2-hexamethyl-.

One of the most intriguing aspects of this compound is its potential applications in catalysis and material science. Recent research has demonstrated that organogermanium compounds can act as effective catalysts in various organic transformations. For instance, Digermane,1,1,1,2,2,2-hexamethyl- has been shown to facilitate the hydrofunctionalization of alkenes and alkynes with high selectivity and efficiency. This capability stems from the unique electronic properties of the Ge-C bond, which allows for facile polarization and activation of unsaturated substrates.

In addition to its catalytic applications, Digermane derivatives have been explored for their potential in the development of advanced materials. The incorporation of germanium into organic frameworks can lead to novel materials with enhanced thermal stability and mechanical strength. A notable study published in 2020 described the synthesis of a series of germanium-based polymers that exhibited exceptional resistance to oxidative degradation. These findings highlight the versatility of organogermanium chemistry in creating materials with tailored properties for industrial applications.

The biological activity of Digermane derivatives has also been a subject of intense investigation. While not as well-studied as silicon-based analogs such as silanes and silicones, germanses have shown promise in medicinal chemistry due to their unique bioisosteric properties with respect to silicon compounds. Preliminary studies suggest that certain germanses may exhibit anti-inflammatory and anti-cancer effects by modulating enzyme activity and cell signaling pathways. However, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.

The structural rigidity provided by the hexamethylgermanium core in Digermane makes it an attractive scaffold for designing complex organic molecules. This rigidity can be exploited to create chiral ligands for asymmetric catalysis or to stabilize reactive intermediates in synthetic pathways. Moreover,the ability to functionalize multiple positions around the germanium atom allows for the creation of diverse derivatives with tailored properties.

Recent advancements in computational chemistry have also contributed to our understanding of Digermane's reactivity and interactions. High-level ab initio calculations have revealed insights into the electronic structure and bonding characteristics of this compound. These computational studies have helped predict new synthetic strategies and rationalize experimental observations regarding its reactivity.

The environmental impact of using organogermanium compounds like Digermane is another important consideration. While these compounds are generally less toxic than their silicon counterparts,their persistence in natural systems remains an area of concern. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce environmental footprint。For instance,catalytic methods that employ recyclable catalysts or biodegradable solvents are being explored as alternatives to traditional synthetic approaches。

In conclusion,Digermane,CAS No 993-52-2, represents a significant advancement in organogermanium chemistry with diverse applications ranging from catalysis to materials science and medicine。The unique structural and electronic properties of this compound make it a valuable tool for researchers seeking innovative solutions across multiple scientific disciplines。As our understanding grows,so too will the potential applications,making Digermane one o fthe most exciting areas o fresearch today。

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